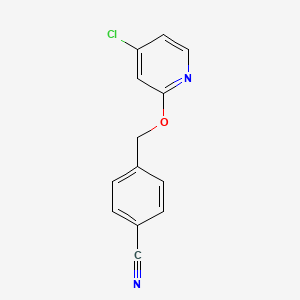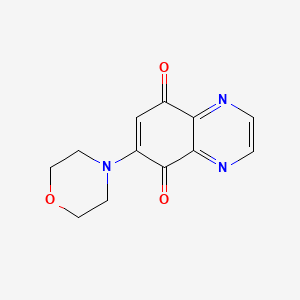
6-(4-Morpholinyl)-5,8-quinoxalinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Morpholinyl)-5,8-quinoxalinedione is a heterocyclic compound that features both morpholine and quinoxalinedione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinyl)-5,8-quinoxalinedione typically involves the reaction of 5,8-quinoxalinedione with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
6-(4-Morpholinyl)-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxalinedione derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
6-(4-Morpholinyl)-5,8-quinoxalinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties, such as gas separation membranes
作用機序
The mechanism of action of 6-(4-Morpholinyl)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-(4-Morpholinyl)aniline: Used in the preparation of CNS active agents.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: Important class of bioactive compounds.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
6-(4-Morpholinyl)-5,8-quinoxalinedione stands out due to its unique combination of morpholine and quinoxalinedione moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
14334-10-2 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H11N3O3/c16-9-7-8(15-3-5-18-6-4-15)12(17)11-10(9)13-1-2-14-11/h1-2,7H,3-6H2 |
InChIキー |
NMYMNACGCDPVIY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=O)C3=NC=CN=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

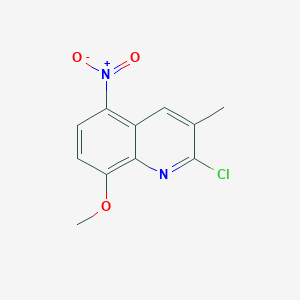
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
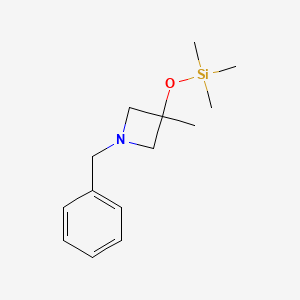
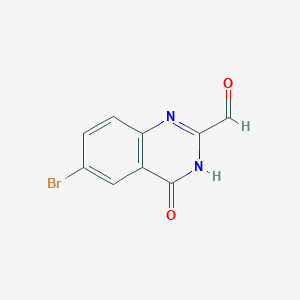

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
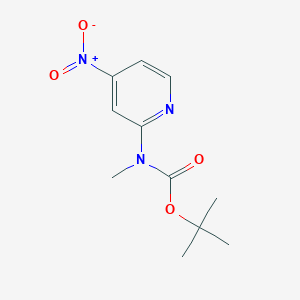

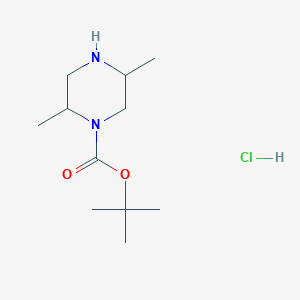
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)
